Xibenolol
Overview
Description
Xibenolol is a beta-adrenergic blocking agent, commonly known as a beta blocker. It is primarily used in the treatment of cardiovascular diseases such as hypertension and arrhythmias. The chemical structure of this compound is characterized by the presence of a tert-butylamino group and a dimethylphenoxy group attached to a propanol backbone. Its molecular formula is C15H25NO2, and it has a molar mass of 251.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Xibenolol involves several steps, starting with the preparation of the epoxide intermediate. The epoxide is then reacted with tert-butylamine in the presence of a suitable solvent, such as water, under controlled conditions. The reaction is typically monitored using thin-layer chromatography (TLC) and is allowed to proceed until completion, which usually takes around 7 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Xibenolol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the tert-butylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed.
Major Products Formed: The major products formed from these reactions include various oxides, alcohol derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Xibenolol has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of beta-adrenergic blocking agents and their chemical properties.
Biology: this compound is used to study the effects of beta blockers on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects in treating cardiovascular diseases, particularly hypertension and arrhythmias.
Mechanism of Action
Xibenolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the heart rate and dilates blood vessels, leading to a decrease in blood pressure. The molecular targets of this compound include beta-1 and beta-2 adrenergic receptors, and its action involves the inhibition of the binding of catecholamines such as adrenaline and noradrenaline .
Comparison with Similar Compounds
Propranolol: Another beta blocker used for treating hypertension and arrhythmias.
Atenolol: A selective beta-1 blocker used for similar indications.
Metoprolol: A beta-1 selective blocker with similar therapeutic uses.
Uniqueness of Xibenolol: this compound is unique in its chemical structure, particularly the presence of the dimethylphenoxy group, which contributes to its specific pharmacological properties. Compared to other beta blockers, this compound may offer distinct advantages in terms of its selectivity and efficacy in certain patient populations .
Properties
CAS No. |
30187-90-7 |
---|---|
Molecular Formula |
C15H25NO2 |
Molecular Weight |
251.36 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-(2,3-dimethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H25NO2/c1-11-7-6-8-14(12(11)2)18-10-13(17)9-16-15(3,4)5/h6-8,13,16-17H,9-10H2,1-5H3 |
InChI Key |
RKUQLAPSGZJLGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(CNC(C)(C)C)O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(CNC(C)(C)C)O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
30187-90-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
15263-30-6 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-t-butylamino-3-(2',3'-dimethylphenoxy)-2-propanol.HCl xibenolol xibenolol hydrochloride xibenolol hydrochloride, (+)-isomer xibenolol hydrochloride, (+-)-isomer xibenolol, (+-)-isome |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.